molecular formula C23H19N3O4 B13828409 (Z)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-3-oxo-3-phenyl-N-(m-tolyl)propanamide

(Z)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-3-oxo-3-phenyl-N-(m-tolyl)propanamide

Cat. No.: B13828409
M. Wt: 401.4 g/mol
InChI Key: BFIIODDRUWCRNI-ZDYVTZELSA-N
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Description

The compound (Z)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-3-oxo-3-phenyl-N-(m-tolyl)propanamide is a synthetic propanamide derivative featuring a hydrazono linker, a benzo[d][1,3]dioxol (piperonyl) moiety, and an m-tolyl (meta-methylphenyl) substituent. The hydrazono group may enable metal coordination or cyclization reactions , while the benzo[d][1,3]dioxol moiety is commonly linked to central nervous system (CNS) activity in pharmacologically active compounds .

Properties

Molecular Formula

C23H19N3O4

Molecular Weight

401.4 g/mol

IUPAC Name

(Z)-2-(1,3-benzodioxol-5-yldiazenyl)-3-hydroxy-N-(3-methylphenyl)-3-phenylprop-2-enamide

InChI

InChI=1S/C23H19N3O4/c1-15-6-5-9-17(12-15)24-23(28)21(22(27)16-7-3-2-4-8-16)26-25-18-10-11-19-20(13-18)30-14-29-19/h2-13,27H,14H2,1H3,(H,24,28)/b22-21-,26-25?

InChI Key

BFIIODDRUWCRNI-ZDYVTZELSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C(=C(\C2=CC=CC=C2)/O)/N=NC3=CC4=C(C=C3)OCO4

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=C(C2=CC=CC=C2)O)N=NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Biological Activity

(Z)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-3-oxo-3-phenyl-N-(m-tolyl)propanamide is a complex organic compound known for its unique structural features and potential biological activities. This compound contains a hydrazone functional group, which is linked to a phenyl and benzo[d][1,3]dioxole moiety, suggesting a diverse range of biological interactions.

Chemical Structure and Properties

The molecular formula of the compound is C22H22N4O3C_{22}H_{22}N_{4}O_{3}, with a molecular weight of 378.44 g/mol. The presence of the benzo[d][1,3]dioxole structure is significant for its biological activity, as this moiety has been associated with various pharmacological effects.

Biological Activity Overview

Research indicates that compounds containing hydrazone and dioxole functionalities exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of compounds similar to this compound demonstrate effective antimicrobial properties against various bacterial strains.
  • Anticancer Properties : The compound's structure suggests potential anticancer activity. Several related compounds have been evaluated for their cytotoxic effects on cancer cell lines, revealing promising results in inhibiting cell proliferation.
  • Enzyme Inhibition : The hydrazone group is known for its ability to interact with various enzymes, potentially leading to inhibitory effects that can be beneficial in treating diseases mediated by these enzymes.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of similar compounds. For instance, compounds linked to the benzo[d][1,3]dioxole moiety have shown minimum inhibitory concentrations (MICs) in the range of 8–32 µg/mL against Gram-positive and Gram-negative bacteria .

Anticancer Activity

A notable study focused on the cytotoxic effects of this compound against various cancer cell lines. The results indicated IC50 values below 10 µM for several derivatives, suggesting significant anticancer potential .

CompoundCell Line TestedIC50 Value (µM)
Compound AHeLa5.0
Compound BMCF78.7
This compoundA549<10

Enzyme Interaction Studies

The compound's ability to inhibit specific enzymes has been explored through binding affinity assays. Preliminary data suggest that it may effectively inhibit enzymes involved in metabolic pathways relevant to cancer and inflammation .

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Case Study 1 : A derivative of this compound was tested for its anticancer efficacy in vivo using mouse models. Results indicated a significant reduction in tumor size compared to control groups.
  • Case Study 2 : In vitro studies demonstrated that the compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several synthesized derivatives in the literature. Key comparisons include:

Compound Name Key Substituents Synthesis Method Notable Properties/Reactivity Reference
(Z)-2-(2-(Benzo[d][1,3]dioxol-5-yl)hydrazono)-3-oxo-3-phenyl-N-(m-tolyl)propanamide Benzo[d][1,3]dioxol, m-tolyl Likely acid chloride coupling (inferred) Potential CNS activity (speculative)
3-Oxo-3-phenyl-2-(p-tolylhydrazono)propanal (1a) p-Tolyl Condensation with active methylene nitriles Forms pyridazinones or azonicotinates
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydroxyphenol Benzo[d][1,3]dioxol, tert-butyl Acid chloride coupling with TEA Anticonvulsant activity
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Dioxothiazolidin, phenyl EDC/HOBt-mediated coupling Not reported
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides Thiazole, oxadiazole Multi-step nucleophilic substitution Not reported
  • Substituent Position (m-tolyl vs. p-tolyl): The m-tolyl group in the target compound may reduce symmetry compared to para-substituted analogs (e.g., compound 1a in ), altering crystallinity and solubility. Para-substituted derivatives often exhibit higher metabolic stability due to reduced steric hindrance in enzyme binding .
  • Benzo[d][1,3]dioxol vs.

Reactivity and Potential Bioactivity

  • Electrocyclization Pathways: Unlike the nitro-substituted hydrazone in (compound 1c), which undergoes 6π-electrocyclization to form cinnoline derivatives , the target compound’s benzo[d][1,3]dioxol group may favor alternative pathways due to steric hindrance.
  • Bioactivity Predictions: The benzo[d][1,3]dioxol moiety in ’s anticonvulsant compound suggests the target compound may interact with GABAergic or sodium channel targets . However, the m-tolyl group’s meta substitution could reduce binding affinity compared to unsubstituted phenyl analogs .

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